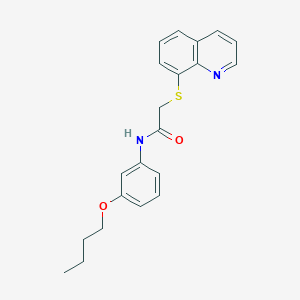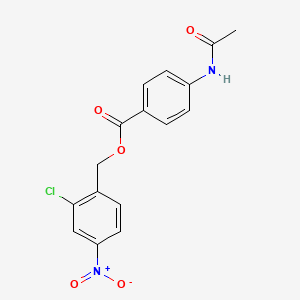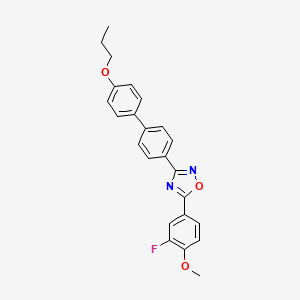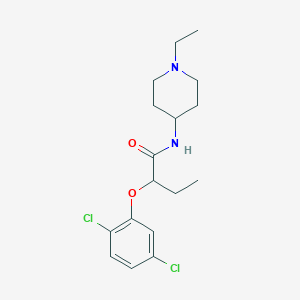![molecular formula C25H14F3NO5 B5151746 2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan](/img/structure/B5151746.png)
2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as NTFD and is a member of the dibenzofuran family of compounds. NTFD is a potent inhibitor of certain enzymes and has been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of NTFD is complex and involves the inhibition of several enzymes. One of the key enzymes that NTFD targets is topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, NTFD can prevent cancer cells from dividing and reproducing. Additionally, NTFD has been shown to inhibit the activity of other enzymes involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NTFD are still being studied. However, it has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, NTFD has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NTFD is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the role of specific enzymes in biological processes. Additionally, NTFD has a relatively low toxicity profile, making it safe for use in laboratory experiments. However, one of the limitations of NTFD is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are several potential future directions for research on NTFD. One area of interest is in the development of new cancer therapies based on NTFD. Additionally, NTFD has shown promise in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions. Further research is needed to fully understand the potential therapeutic applications of NTFD and to develop new treatments based on this compound.
In conclusion, NTFD is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis of NTFD is a complex process that requires careful control of reaction conditions to ensure high yields and purity. NTFD has been extensively studied for its potential therapeutic applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. While there are limitations to the use of NTFD in laboratory experiments, it remains a valuable tool for studying the role of specific enzymes in biological processes. Further research is needed to fully understand the potential applications of NTFD and to develop new treatments based on this compound.
Méthodes De Synthèse
The synthesis of NTFD involves several steps, starting with the preparation of the intermediate compound 3-nitro-5-(3-trifluoromethylphenoxy)phenol. This intermediate is then reacted with dibenzo[b,d]furan in the presence of a catalyst to yield NTFD. The synthesis of NTFD is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
NTFD has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. NTFD has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy]dibenzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14F3NO5/c26-25(27,28)15-4-3-5-17(10-15)32-19-11-16(29(30)31)12-20(13-19)33-18-8-9-24-22(14-18)21-6-1-2-7-23(21)34-24/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVOKMWIZKXVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)OC5=CC=CC(=C5)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-Nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)
![methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5151701.png)

![[bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)

![2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5151741.png)

![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-furamide](/img/structure/B5151761.png)
![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)